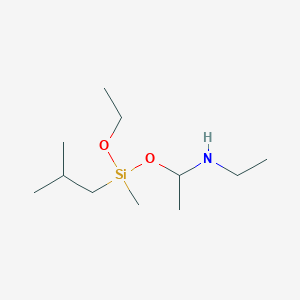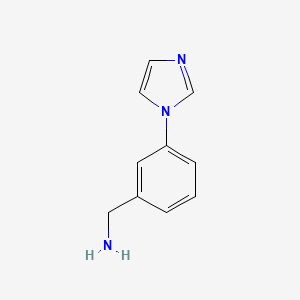
(1H-咪唑-1-基)苯基甲胺
描述
“(3-(1H-Imidazol-1-YL)phenyl)methanamine” is an organic compound that consists of a benzene ring, an imidazole ring, and an amine functional group . It is also known as 1-(3-Aminophenyl) imidazole.
Molecular Structure Analysis
The molecular formula of “(3-(1H-Imidazol-1-YL)phenyl)methanamine” is C10H11N3 . The InChI code is1S/C10H11N3/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13/h1-6,8H,7,11H2 .
科学研究应用
抗真菌特性
(E)-3-[4-(1H-咪唑-1-基)苯基]-1-(4-甲基苯基)丙-2-烯-1-酮: 通过克莱森-施密特缩合反应合成,表现出良好的抗真菌特性。 具体而言,它已被证明对烟曲霉有效,烟曲霉是肺曲霉病的致病菌 。该化合物可能对进一步的抗曲霉活性研究有价值。
EGFR 抑制用于抗癌治疗
表皮生长因子受体 (EGFR) 在细胞周期调节中起着至关重要的作用,并且是抗癌药物的一个有希望的靶点。 基于含咪唑化合物的创新 EGFR 抑制剂,包括(1H-咪唑-1-基)苯基甲胺,正在被设计和合成,以用于癌症治疗的潜在应用 .
抑制细菌病原体中的群体感应
某些咪唑衍生物在阻断细菌病原体中的群体感应 (QS) 途径方面显示出希望。例如,成功地药物阻断 AQ 在 PqsR 水平上的信号接收会导致特定基因(包括 pqsA-lux 基因)的转录减少。 这些化合物可以进一步探索其治疗潜力 .
抗念珠菌活性
另一种衍生物,(E)-3-(1H-咪唑-1-基)-1-苯基丙烷-1-酮 O-4-氯苯甲酰肟,表现出有效的抗白色念珠菌活性,最小抑菌浓度 (MIC) 值低于氟康唑和咪康唑。 这表明它可能成为一种新的抗念珠菌药物 .
作用机制
The mechanism of action of (3-(1H-Imidazol-1-YL)phenyl)methanamineamine imidazole is not fully understood. However, it is believed to act as a modulator of various signaling pathways, including the adrenergic, dopaminergic, and serotoninergic pathways. It has also been found to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
Phenylmethanamine imidazole has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been found to have hypoglycemic and hypolipidemic effects in animal models of diabetes. In addition, it has been found to have cardiovascular effects, including vasodilation and positive inotropic effects.
实验室实验的优点和局限性
Phenylmethanamine imidazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, it has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of (3-(1H-Imidazol-1-YL)phenyl)methanamineamine imidazole. One potential direction is the development of novel drug candidates based on its structure. Another direction is the study of its potential as a modulator of various signaling pathways, including the adrenergic, dopaminergic, and serotoninergic pathways. In addition, further studies are needed to explore its potential as a modulator of neurotransmitter release and synaptic plasticity.
安全和危害
The safety information for “(3-(1H-Imidazol-1-YL)phenyl)methanamine” indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
生化分析
Biochemical Properties
(3-(1H-Imidazol-1-YL)phenyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of (3-(1H-Imidazol-1-YL)phenyl)methanamine on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate specific signaling pathways that lead to changes in gene expression, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, (3-(1H-Imidazol-1-YL)phenyl)methanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes that either enhance or inhibit the activity of the enzyme. Additionally, (3-(1H-Imidazol-1-YL)phenyl)methanamine can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(1H-Imidazol-1-YL)phenyl)methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (3-(1H-Imidazol-1-YL)phenyl)methanamine remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of (3-(1H-Imidazol-1-YL)phenyl)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached to elicit a significant biological response. Understanding these dosage effects is crucial for determining the safe and effective use of (3-(1H-Imidazol-1-YL)phenyl)methanamine in therapeutic applications .
Metabolic Pathways
(3-(1H-Imidazol-1-YL)phenyl)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound’s metabolism can lead to the production of active or inactive metabolites, which can further modulate its biological effects .
Transport and Distribution
The transport and distribution of (3-(1H-Imidazol-1-YL)phenyl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of (3-(1H-Imidazol-1-YL)phenyl)methanamine can influence its activity and function, as well as its potential therapeutic effects .
Subcellular Localization
(3-(1H-Imidazol-1-YL)phenyl)methanamine exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for understanding the precise mechanisms through which (3-(1H-Imidazol-1-YL)phenyl)methanamine exerts its biological effects .
属性
IUPAC Name |
(3-imidazol-1-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13/h1-6,8H,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMGJUHDNSODLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696832 | |
| Record name | 1-[3-(1H-Imidazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1311315-11-3 | |
| Record name | 1-[3-(1H-Imidazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(1H-imidazol-1-yl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



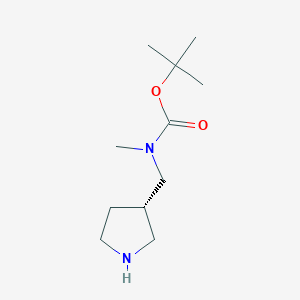

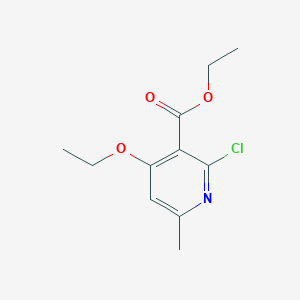
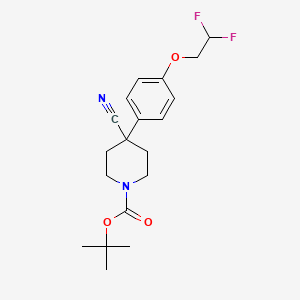
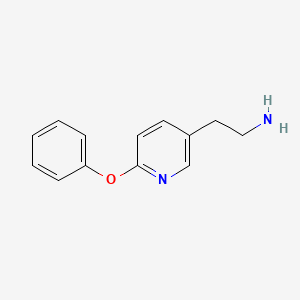
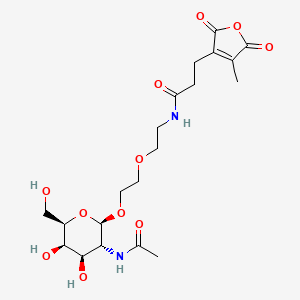

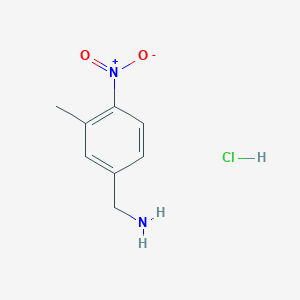

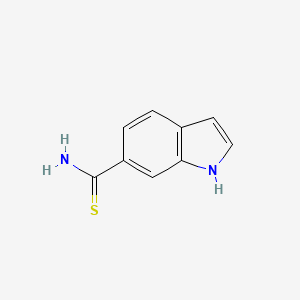
![1-[1-(2-Fluorophenyl)-1h-pyrazol-4-yl]ethanone](/img/structure/B1504191.png)
![Octaazanium;[(1S,3R,4R,6S)-2,5-dihydroxy-3,4,6-triphosphonatooxycyclohexyl] phosphate](/img/structure/B1504192.png)
